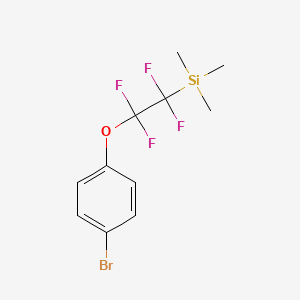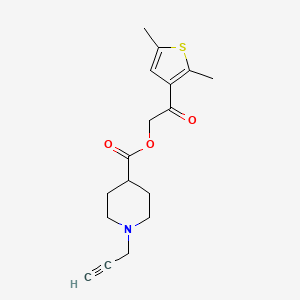
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromophenoxy group, a tetrafluoroethyl group, and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane typically involves the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thioethers, and amine-substituted compounds.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include reduced phenolic derivatives and silane-reduced species.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The presence of the bromophenoxy group can facilitate the synthesis of compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty materials, such as fluorinated polymers and advanced coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and resistance to harsh environments.
作用機序
The mechanism of action of (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane involves its interaction with specific molecular targets. The bromophenoxy group can engage in electrophilic aromatic substitution reactions, while the tetrafluoroethyl group can participate in fluorine-related interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Bromophenoxy)trimethylsilane: Similar structure but lacks the tetrafluoroethyl group.
(4-Bromophenoxy)tert-butyldimethylsilane: Contains a tert-butyldimethylsilane group instead of a trimethylsilane group.
(4-Bromophenoxy)tetrahydropyran: Contains a tetrahydropyran group instead of a tetrafluoroethyl group.
Uniqueness
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is unique due to the presence of both the tetrafluoroethyl and trimethylsilane groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability, making it valuable for specific applications in materials science and organic synthesis.
特性
IUPAC Name |
[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYOBBHWWETQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2754864.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2754866.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2754868.png)
![N'-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2754869.png)





